Exclusive 1,4-Regioselectivity in Enone Conjugate Additions: S-Allyl vs. S-Alkyl Sulfoximines
Under kinetically controlled conditions (−78 °C, 3 min, then AcOH quench), lithiated N-tosyl-S-allyl-S-phenylsulfoximine (rac-2) reacts with acyclic enones 1a–c to yield exclusively 1,4-adducts (4a–c). In contrast, lithiated N-tosyl-S-methyl-S-phenylsulfoximine ((R)-14) reacts with enone 1a at −78 °C to give exclusively the 1,2-adduct 15 as a 58:42 diastereomeric mixture. Lithiated N-tosyl-S-butyl-S-phenylsulfoximine (rac-22) gives mixtures of both 1,2- and 1,4-adducts under identical conditions [1].
| Evidence Dimension | Regioselectivity of lithiated sulfoximine addition to acyclic enones (1,4- vs. 1,2-addition) |
|---|---|
| Target Compound Data | Exclusively 1,4-adducts (100% 1,4-selectivity) for N-tosyl-S-allyl-S-phenylsulfoximine (rac-2) with enones 1a–c at −78 °C |
| Comparator Or Baseline | S-Methyl analog (R)-14: exclusively 1,2-adduct (0% 1,4); S-Butyl analog rac-22: mixtures of 1,2- and 1,4-adducts |
| Quantified Difference | 100% 1,4-addition for S-allyl vs. 0% 1,4-addition for S-methyl (absolute regiochemical switch); S-butyl gives non-selective mixtures |
| Conditions | THF, −78 °C, 3 min reaction time, AcOH quench; sulfoximine lithiated with n-BuLi (1.2 equiv) at −78 °C for 40 min prior to enone addition |
Why This Matters
For procurement decisions in asymmetric synthesis, exclusive 1,4-regioselectivity eliminates the need for chromatographic separation of regioisomeric mixtures, directly improving isolated yields and reducing purification costs compared to S-alkyl sulfoximine reagents.
- [1] Pyne, S. G.; Dong, Z.; Skelton, B. W.; White, A. H. Cyclopropanation Reactions of Enones with Lithiated Sulfoximines: Application to the Asymmetric Synthesis of Chiral Cyclopropanes. J. Org. Chem. 1997, 62, 2337–2343. (Data: rac-2 gives exclusive 1,4-adducts, pp. 2338; (R)-14 gives exclusive 1,2-adduct, pp. 2340; rac-22 gives 1,2/1,4 mixtures, pp. 2340–2341.) View Source
